Chicken AvBD4
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
RYHMQCGYRGTFCTPGKCPYGNAYLGLCRPKYSCCRWL |
Origin of Product |
United States |
Genomic Architecture and Transcriptional Regulation of Chicken Avbd4
Chromosomal Localization and Gene Clustering of Avian Beta-Defensins
The gene encoding Chicken AvBD4 is situated on chromosome 3. thermofisher.com Specifically, its coordinates are found on chromosome 3 from base pair 107,470,957 to 107,472,826, according to the GRCg6a build of the chicken genome. thermofisher.com
The AvBD4 gene is not an isolated unit but is part of a larger, densely packed cluster of beta-defensin genes. nih.govanimbiosci.org This entire avian beta-defensin gene cluster spans approximately 86 kilobases (kb) on chromosome 3, specifically in the 3q3.5-q3.7 region. nih.govnih.gov This clustering is a common feature for defensin (B1577277) genes and is believed to facilitate the coordinated regulation and evolution of these crucial immune components. nih.gov
Organization within the AvBD Gene Cluster
Within this 86-kb region, 14 distinct AvBD genes have been identified in the chicken. nih.govanimbiosci.org AvBD4 is located in a specific sub-region of the cluster that exhibits a particularly high rate of single-nucleotide polymorphisms (SNPs), measured at 13.2 SNPs per kb, which is significantly higher than the genome-wide average of 5 SNPs/kb. nih.gov This sub-cluster also contains the genes for AvBD2, AvBD3, AvBD5, and AvBD7, highlighting their close physical and likely evolutionary relationship. nih.govnih.gov The arrangement and transcriptional direction of these genes within the cluster have been mapped, providing insights into their genomic context. researchgate.net
| Parameter | Details | Reference |
|---|---|---|
| Gene Symbol | AvBD4 (Alias: GAL4) | thermofisher.com |
| Chromosomal Location | Chromosome 3: 107,470,957 - 107,472,826 (Build GRCg6a) | thermofisher.com |
| Gene Cluster | Avian Beta-Defensin (AvBD) Cluster | nih.govanimbiosci.org |
| Cluster Size | Approximately 86 kb | nih.gov |
| Neighboring Genes in Sub-Cluster | AvBD2, AvBD3, AvBD5, AvBD7 | nih.gov |
Gene Structure and Exon-Intron Arrangement of AvBD4
The genomic structure of the AvBD4 gene is consistent with that of most other chicken beta-defensin genes. nih.govbioone.org It is composed of four short exons separated by three introns of variable lengths. nih.govbioone.org This four-exon structure is a characteristic feature of avian beta-defensins, distinguishing them from many mammalian beta-defensin genes which typically have a two-exon structure. researchgate.net The exons of AvBD4 encode distinct functional parts of the resulting peptide, from the initial untranslated region to the final mature peptide. researchgate.netresearchgate.net
| Gene Component | Description | Reference |
|---|---|---|
| Exon 1 | Encodes the 5' untranslated region (5'-UTR). | researchgate.netresearchgate.net |
| Exon 2 | Encodes the signal peptide and a portion of the mature peptide, including the first four conserved cysteine residues. | researchgate.net |
| Exon 3 | Encodes the majority of the mature peptide sequence. | researchgate.netresearchgate.net |
| Exon 4 | Encodes the C-terminal end of the mature peptide, including the final two cysteine residues, and the 3' untranslated region (3'-UTR). | researchgate.net |
| Introns | Three introns of variable length separate the four exons. | nih.govbioone.org |
Transcriptional Regulation Mechanisms
The expression of AvBD4 is not constitutive in all tissues but is regulated by a complex interplay of signaling molecules and transcription factors, often in response to pathogenic stimuli.
| Element Type | Description | Location | Reference |
|---|---|---|---|
| SNP | A to G substitution | Intron | nih.gov |
| SNP | rs16341536 | 5' Untranslated Region (5'UTR) | ncl.ac.uk |
| SNP | GG genotype associated with lower Salmonella count | GAL4 Gene | bu.edu.eg |
Influence of Transcriptional Factors on AvBD4 Expression
The transcriptional regulation of AvBD4 is multifaceted. Studies have shown that its expression can be induced, but this often requires multiple signals. For example, treatment with 1,25-Dihydroxyvitamin-D3 (the active form of Vitamin D) alone does not significantly increase AvBD4 mRNA levels in chicken embryo intestinal epithelial cells. plos.org However, when these cells are co-stimulated with Lipopolysaccharide (LPS), a component of Gram-negative bacteria, and 1,25-Dihydroxyvitamin-D3, a significant increase in AvBD4 expression is observed. plos.orgplos.org
This induction is not a direct effect. The process is blocked by cycloheximide, a protein synthesis inhibitor, indicating that the upregulation of AvBD4 by 1,25-Dihydroxyvitamin-D3 and LPS is a secondary response that requires the synthesis of other regulatory proteins. plos.orgplos.org This points to the involvement of complex signaling pathways, with research suggesting potential roles for transcription factors such as AP-1 and signaling cascades like P3, MAPK, and JNK. plos.org Furthermore, bacterial components and virulence factors can modulate AvBD4 expression. The Salmonella enterica serovar Enteritidis effector protein PipB, which is translocated into host cells, has been shown to play a role in repressing AvBD4 gene expression during infection of chicken oviduct epithelial cells. nih.gov This suggests a dynamic host-pathogen interaction at the level of gene transcription.
Expression Dynamics and Tissue Distribution of Chicken Avbd4
Basal and Constitutive Expression Patterns of AvBD4 mRNA
Chicken AvBD4 exhibits wide but differential basal expression across various tissues. nih.govresearchgate.net In the gastrointestinal (GI) tract of 14-day-old Ross broiler chickens, AvBD4 mRNA is constitutively expressed in the esophagus, crop, proventriculus, gizzard, duodenum, jejunum, ileum, cecum, and colon. nih.gov Studies on 7-day-old chickens revealed that the duodenum and spleen show the highest expression levels of AvBD4 among the GI tract and associated organs. researchgate.net Generally, the expression levels of AvBDs, including AvBD4, tend to increase after hatching rather than decrease. researchgate.net
Developmental Regulation of AvBD4 Expression
The expression of AvBD4 is subject to developmental regulation, with distinct profiles observed during embryonic and post-hatch stages.
Embryonic Expression Profiles
During embryonic development, AvBD4 expression is detectable in the intestine. In a study analyzing the intestinal tract of chick embryos at embryonic days (ED) 14, 17, and 20, AvBD4 mRNA was present in the duodenum, jejunum, ileum, and cecum. nih.gov A notable finding was that at ED14, the expression of AvBD4 in the ileum was significantly higher compared to its expression at ED17 and ED20. nih.gov Furthermore, at ED20, the jejunum displayed a significantly higher AvBD4 expression compared to the duodenum. nih.gov The constitutive expression of AvBDs in embryonic tissues suggests their importance in providing innate immunity when the adaptive immune system is still maturing. tandfonline.comtandfonline.com
Post-Hatch Age-Dependent Expression Kinetics
Following hatching, the expression of AvBD4 undergoes dynamic changes. In broiler chickens, AvBD4 mRNA levels in the spleen show a peak on day 14 post-hatch. nih.gov Similarly, an age-related increase in AvBD4 expression has been observed in the small intestine. plos.org One study reported that AvBD4 expression is highest within the first week after hatching and subsequently declines. uu.nluu.nl In contrast, another study on Daweishan mini chickens noted a decrease in AvBD4 expression with increasing age. biorxiv.org These variations highlight that post-hatch expression kinetics can be influenced by factors such as chicken breed and the specific tissue being examined. plos.orgbiorxiv.org
Tissue-Specific and Cellular Expression of AvBD4
AvBD4 expression is not uniform and demonstrates clear tissue and cellular localization, particularly within the gastrointestinal and immune systems.
Localization in Gastrointestinal Tract (Duodenum, Jejunum, Ileum, Cecum, Colon)
AvBD4 is widely expressed throughout the chicken gastrointestinal tract. nih.govresearchgate.net Research has shown its presence in the duodenum, jejunum, ileum, cecum, and colon. nih.govnih.gov In 7-day-old chickens, the duodenum exhibits the highest expression level of AvBD4 among the GI tract segments. researchgate.net Studies have also indicated that AvBD4 expression is higher in the duodenum compared to other parts of the intestine during early post-hatch life. tandfonline.comtandfonline.com At embryonic day 20, the jejunum shows significantly higher AvBD4 expression than the duodenum. nih.gov The expression of AvBD4 in the ileum of embryos is higher at day 14 compared to days 17 and 20. nih.gov
Table 1: Summary of AvBD4 Expression in the Gastrointestinal Tract
| Tissue | Developmental Stage | Relative Expression Level |
|---|---|---|
| Duodenum | 7 days post-hatch | High researchgate.net |
| Early post-hatch | High tandfonline.comtandfonline.com | |
| Embryonic Day 20 | Lower than Jejunum nih.gov | |
| Jejunum | Embryonic Day 20 | Higher than Duodenum nih.gov |
| Ileum | Embryonic Day 14 | Higher than ED17 & ED20 nih.gov |
| Cecum | Embryonic & Post-hatch | Present nih.govnih.gov |
| Colon | Post-hatch | Present nih.gov |
Expression in Immune Organs (Spleen, Cecal Tonsils, Bursa of Fabricius, Harderian Gland, Thymus)
AvBD4 expression is also prominent in various immune organs, underscoring its role in systemic and mucosal immunity. The spleen of 7-day-old chickens shows one of the highest expression levels of AvBD4. researchgate.net In response to viral infections like Infectious Bronchitis Virus, AvBD4 expression has been shown to be upregulated in the thymus. nih.gov Similarly, infection with Fowl Adenovirus Serotype 8b can lead to changes in AvBD4 expression in the bursa of Fabricius, cecal tonsils, spleen, Harderian gland, and thymus. researchgate.net Studies have also documented the basal expression of AvBD4 in the thymus and spleen under non-challenged conditions. nih.gov The bursa of Fabricius, a primary lymphoid organ in birds responsible for B cell development, and the thymus, where T cells mature, both exhibit AvBD4 expression. nih.goviastate.edu The Harderian gland, an immune tissue located behind the eye, also expresses AvBD4. researchgate.netiastate.edu
Table 2: AvBD4 Expression in Chicken Immune Organs
| Immune Organ | Condition | Expression Change |
|---|---|---|
| Spleen | 7 days post-hatch | High Basal Expression researchgate.net |
| FAdV-8b Infection | Modulated researchgate.net | |
| Cecal Tonsils | FAdV-8b Infection | Modulated researchgate.net |
| Bursa of Fabricius | FAdV-8b Infection | Modulated researchgate.net |
| Harderian Gland | FAdV-8b Infection | Modulated researchgate.net |
| Thymus | IBV Infection | Upregulated nih.gov |
| FAdV-8b Infection | Modulated researchgate.net |
Presence in Other Somatic Tissues (Liver, Kidney, Testicle, Oviduct)
This compound exhibits a widespread distribution across various somatic tissues, indicating its integral role in the bird's innate immune system. Research has confirmed its expression in several key organs, including the liver, kidney, testicle, and oviduct.
In the liver , AvBD4 expression has been noted, particularly in response to pathogenic challenges. For instance, significant expression has been observed in the liver of chickens following infection with Salmonella serovars Enteritidis and Typhimurium. asm.orgnih.gov
The kidney and testicle also serve as sites of AvBD4 expression. vt.edu Studies have identified AvBD4 mRNA in testicular tissue, and its expression has been shown to be influenced by sexual maturation and bacterial challenges. frontiersin.org Specifically, infection with Salmonella Enteritidis can lead to a significant induction of AvBD4 in the testis of sexually mature roosters. frontiersin.org
The oviduct shows constitutive and high levels of AvBD4 expression. nih.govcambridge.org In uninfected primary chicken oviduct epithelial cells (COEC), AvBD4 is among the most highly expressed AvBDs. nih.govnih.gov This high basal expression suggests a crucial role for AvBD4 in maintaining the antimicrobial barrier of the female reproductive tract. nih.govnih.govcambridge.org However, infection with Salmonella Enteritidis can lead to a temporary repression of the highly expressed AvBD4 in these cells. nih.govasm.org
| Tissue | Expression Status | Key Findings | References |
|---|---|---|---|
| Liver | Inducible | Significantly expressed in response to Salmonella infection. | asm.orgnih.gov |
| Kidney | Constitutive | AvBD4 mRNA has been detected. | vt.edu |
| Testicle | Constitutive and Inducible | Expressed in testicular tissue; expression is modulated by sexual maturation and Salmonella infection. | vt.edufrontiersin.org |
| Oviduct | High Constitutive Expression | One of the most highly expressed AvBDs in primary oviduct epithelial cells. | nih.govnih.govcambridge.org |
Cell-Type Specific Expression (Intestinal Epithelial Cells, Peripheral Blood Mononuclear Cells, Macrophages, Heterophils)
The expression of AvBD4 is not limited to whole organs but is also localized to specific cell types that are critical for immune surveillance and response.
Intestinal Epithelial Cells are a notable source of AvBD4. researchgate.net These cells form the primary barrier against enteric pathogens, and their ability to produce antimicrobial peptides like AvBD4 is a key component of mucosal immunity. Studies have shown that chicken embryo intestinal epithelial cells (CEIEPCs) express AvBD4, and its expression can be upregulated in the presence of bacterial components like lipopolysaccharide (LPS). plos.org
Peripheral Blood Mononuclear Cells (PBMCs) , a diverse group of immune cells including lymphocytes and monocytes, also express AvBD4. plos.org This indicates that AvBD4 can be part of the systemic immune response, carried and potentially deployed by circulating immune cells.
Macrophages , which are key phagocytic cells of the innate immune system, have been shown to express AvBD4. In the HD11 chicken macrophage cell line, AvBD4 is among the more highly expressed host defense peptides, although its expression can be suppressed following infection with Campylobacter jejuni. researchgate.net
Heterophils , the avian equivalent of mammalian neutrophils, are crucial first responders to infection. While direct expression of AvBD4 in mature heterophils has been a subject of varied reports, it is known that avian β-defensins are expressed in these cells. asm.org The first avian β-defensins were isolated from chicken heterophils. nih.gov Furthermore, the components necessary for their synthesis are present, as evidenced by the expression of AvBDs in bone marrow, where heterophils are produced. nih.gov
| Cell Type | Expression Status | Key Findings | References |
|---|---|---|---|
| Intestinal Epithelial Cells | Constitutive and Inducible | Express AvBD4, with upregulation in the presence of LPS. | researchgate.netplos.org |
| Peripheral Blood Mononuclear Cells (PBMCs) | Constitutive | AvBD4 mRNA is present in this mixed population of immune cells. | plos.org |
| Macrophages | Constitutive and Modulated | Relatively high basal expression in HD11 cells; suppressed by C. jejuni infection. | researchgate.net |
| Heterophils | Likely, during development | Avian β-defensins are generally found in heterophils and are expressed in the bone marrow where these cells mature. | asm.orgnih.gov |
Inducible Expression of AvBD4 in Response to Stimuli
The expression of AvBD4 is not static but is dynamically regulated by a range of external stimuli, including pathogens, immunomodulators, and dietary components. This inducibility allows for a tailored and rapid antimicrobial response where and when it is needed.
Modulation by Pathogen Challenge (e.g., Salmonella spp., Campylobacter jejuni, Fowl Adenovirus)
Infection with various pathogens can significantly alter the expression levels of AvBD4 in different tissues.
Salmonella spp. : The response of AvBD4 to Salmonella infection is complex and tissue-dependent. In the cecal tonsils of chickens infected with Salmonella Typhimurium, the expression of AvBD4 was significantly increased at 3 days post-infection. asm.org Conversely, in primary hen isthmus epithelial cells, infection with wild-type S. Enteritidis led to a decrease in the expression of the constitutively high levels of AvBD4. asm.org This suggests that Salmonella may modulate AvBD4 expression as a strategy to circumvent the host's immune response. nih.gov In the testis of sexually mature roosters, S. Enteritidis infection resulted in a significant induction of AvBD4. frontiersin.org
Campylobacter jejuni : Infection with C. jejuni has been shown to suppress AvBD4 expression. In broiler chickens, C. jejuni infection significantly reduced the expression of several AvBDs, including AvBD4. tandfonline.comtandfonline.com Similarly, in the HD11 macrophage cell line, the relatively high basal expression of AvBD4 was suppressed after C. jejuni infection. researchgate.net This downregulation may be a tactic employed by the pathogen to facilitate its colonization of the chicken gut. researchgate.net
Fowl Adenovirus (FAdV) : The role of AvBD4 in the response to FAdV infection is still being elucidated. In chickens infected with FAdV-8b, AvBD4 was detected in a few tissues, but no significant differences in expression were observed compared to control groups. researchgate.net However, another study suggested that most avian β-defensins were upregulated in specific tissues of chickens with FAdV-4 infection, and there was a positive correlation between the FAdV-4 genome load and the mRNA expression levels of several AvBDs, implicating a potential role for these peptides during FAdV-4 infection. fortunejournals.comfrontiersin.org
| Pathogen | Tissue/Cell Type | Effect on AvBD4 Expression | References |
|---|---|---|---|
| Salmonella spp. | Cecal Tonsils | Upregulation | asm.org |
| Oviduct Epithelial Cells | Downregulation | asm.org | |
| Testis | Upregulation | frontiersin.org | |
| Campylobacter jejuni | General | Downregulation | tandfonline.comtandfonline.com |
| Macrophages (HD11) | Downregulation | researchgate.net | |
| Fowl Adenovirus (FAdV-4) | Specific Tissues | Upregulation correlated with viral load | fortunejournals.comfrontiersin.org |
| Fowl Adenovirus (FAdV-8b) | Various Tissues | No significant change | researchgate.net |
Regulation by Immunomodulators (e.g., Lipopolysaccharide (LPS), 1,25-Dihydroxyvitamin D3)
The expression of AvBD4 can be triggered by specific molecular patterns associated with microbes and by endogenous molecules involved in immune regulation.
Lipopolysaccharide (LPS) : LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of innate immune responses. Inoculation of hen oviduct cell cultures with LPS has been shown to increase the expression of several AvBDs. asm.org Specifically, in chicken embryo intestinal epithelial cells (CEIEPCs), the presence of LPS is required for 1,25-dihydroxyvitamin D3 to increase AvBD4 mRNA levels. plos.org In the cecum, LPS has been observed to upregulate the expression of AvBD4. researchgate.net
1,25-Dihydroxyvitamin D3 : The active form of vitamin D, 1,25-dihydroxyvitamin D3, is a known modulator of defensin (B1577277) expression in mammals, and a similar role is emerging in chickens. Studies have shown that 1,25-dihydroxyvitamin D3 can up-regulate the expression of several AvBDs in chicken embryo intestinal epithelial cells (CEIEPCs) and peripheral blood mononuclear cells (PBMCs). plos.org However, the induction of AvBD4 mRNA in CEIEPCs by 1,25-dihydroxyvitamin D3 was only observed when co-stimulated with LPS. plos.org
Influence of Dietary Factors and Probiotics
Dietary components can influence the gut environment and the host's immune status, thereby affecting the expression of antimicrobial peptides like AvBD4.
Probiotics : The use of probiotics has been shown to modulate the expression of AvBDs. In a study involving chickens challenged with Salmonella, treatment with a probiotic mixture prevented the upregulation of AvBD4 that was seen in the infected, non-probiotic-treated group. asm.org This suggests that probiotics can influence the host's immune response to pathogens, potentially by stabilizing the gut microbiota and reducing the inflammatory signals that trigger AvBD4 expression. Another study showed that in response to Campylobacter jejuni LPS, the expression of AvBD4 in the proventriculus and cecum was lower in a probiotic-treated group compared to a control group. scielo.br
Dietary Factors : Certain dietary supplements can also impact AvBD4 expression. For example, post-hatch supplementation with the flavonoid baicalein, derived from Scutellaria baicalensis, has been shown to affect the expression of AvBD4 in the spleen of broiler chickens, particularly under conditions of heat stress. frontiersin.orgfrontiersin.org In general, diet composition is recognized as a factor that can influence immune gene expression in poultry. researchgate.netncl.ac.uk
Response to Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, IL-8)
The expression of AvBD4 is intertwined with the broader network of inflammatory signaling molecules known as cytokines. While direct regulation of AvBD4 by specific pro-inflammatory cytokines is an area of ongoing research, several studies provide indirect evidence of a relationship.
During infections that provoke a strong pro-inflammatory response, changes in both cytokine and AvBD4 expression are often observed concurrently. For example, infection with FAdV-8b leads to a significant upregulation of cytokines such as IL-6 in various tissues during the early stages of infection, a period where AvBD4 is also detected. researchgate.net Similarly, co-infection with Eimeria maxima and Clostridium perfringens increases the intestinal expression of IL-1β and IL-6 . frontiersin.org
However, the relationship is not always one of simple co-upregulation. In a study using cultured chick intestine, the TLR2 ligand Pam3CSK4, which can induce inflammatory responses, did not affect the expression of AvBD4 or IL-6 in the ileum. researchgate.net This suggests that the regulation of AvBD4 is complex and may depend on the specific stimulus, tissue type, and the broader cytokine milieu. The expression of pro-inflammatory cytokines like IL-1β , IL-6 , and IL-8 is a hallmark of the innate immune response, and as key effectors of this response, it is plausible that they play a role in modulating the expression of antimicrobial peptides like AvBD4 as part of a coordinated defense strategy. nih.govscielo.branimbiosci.org
Molecular Mechanisms of Chicken Avbd4 Antimicrobial Function
Broad-Spectrum Antimicrobial Activity of Chicken AvBD4
This compound exhibits potent antimicrobial activity against a diverse range of microorganisms, including both Gram-positive and Gram-negative bacteria, fungi, and some enveloped viruses. vulcanchem.comnih.govnih.gov This broad-spectrum capability makes it a key effector molecule in protecting the host from infection. nih.gov The synthetic form of the peptide, sAvBD-4, has been instrumental in characterizing its microbicidal efficacy. nih.govnih.gov
Synthetic AvBD4 (sAvBD4) has demonstrated significant antibacterial activity against various Gram-positive bacteria. vulcanchem.com Its effectiveness is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. vulcanchem.com Studies have reported that AvBD4 is effective against species such as Staphylococcus epidermidis, Methicillin-Resistant Staphylococcus aureus (MRSA), Micrococcus luteus, Streptococcus bovis, and Enterococcus faecalis. vulcanchem.comnih.gov The MIC values for sAvBD4 against these bacteria typically range from 25 to 100 μg/ml, with MBC values often being twofold higher. vulcanchem.com For instance, against MRSA, sAvBD4 has shown a more rapid decline in bacterial viability in the second and third hours of application compared to another avian defensin (B1577277), AvBD10. vulcanchem.com
| Gram-Positive Bacterial Pathogen | MIC (μg/ml) | MBC (μg/ml) | Reference |
|---|---|---|---|
| Staphylococcus epidermidis | 25 | 50 | vulcanchem.com |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 50 | 100 | vulcanchem.com |
| Micrococcus luteus | 50 | 100 | vulcanchem.com |
| Streptococcus bovis | 100 | 200 | vulcanchem.com |
| Enterococcus faecalis | 100 | 200 | vulcanchem.com |
AvBD4 also displays potent activity against Gram-negative bacteria. vulcanchem.comnih.gov Its efficacy has been demonstrated against pathogens like Klebsiella pneumoniae, Shigella sonnei, Salmonella typhimurium, and Escherichia coli. vulcanchem.comnih.gov The structural integrity of the outer membrane of Gram-negative bacteria is maintained by lipopolysaccharides (LPS), which AvBDs can neutralize. tandfonline.com The net cationic charge of defensins is considered to have a significant effect on their activity against Gram-negative bacteria. tandfonline.com For sAvBD4, MIC values against these bacteria range from 25 to 50 μg/ml. vulcanchem.comnih.gov For example, while sAvBD4 showed similar efficacy to sAvBD10 against E. coli in the first hour, its effectiveness was comparatively lower in the subsequent two hours. vulcanchem.com
| Gram-Negative Bacterial Pathogen | MIC (μg/ml) | MBC (μg/ml) | Reference |
|---|---|---|---|
| Klebsiella pneumoniae | 25 | 50 | vulcanchem.com |
| Shigella sonnei | 25 | 50 | vulcanchem.com |
| Salmonella typhimurium | 50 | 100 | vulcanchem.com |
| Escherichia coli | 50 | 100 | vulcanchem.com |
Beyond its antibacterial capabilities, AvBD4 exhibits significant antifungal properties against both unicellular and multicellular fungi. vulcanchem.comnih.gov Research has confirmed its inhibitory and fungicidal effects against clinically relevant fungi such as Candida albicans and Aspergillus flavus. vulcanchem.comnih.gov Synthetic AvBD4 and AvBD10 have been shown to cause more than a 95% reduction in these fungi. nih.gov The MIC for sAvBD4 against C. albicans is 25 μg/ml, and against Aspergillus flavus, it is 50 μg/ml. vulcanchem.comnih.gov However, the Minimum Fungicidal Concentration (MFC) values are generally higher, indicating that greater concentrations are needed for a complete fungicidal effect compared to simple growth inhibition. vulcanchem.com
| Fungal Pathogen | MIC (μg/ml) | MFC (μg/ml) | Reference |
|---|---|---|---|
| Candida albicans | 25 | >50 | vulcanchem.com |
| Aspergillus flavus | 50 | >50 | vulcanchem.com |
| Aspergillus niger | 100 | >100 | vulcanchem.com |
Defensins as a class are known to possess antiviral activity, particularly against enveloped viruses. nih.govnih.gov This activity is often attributed to their ability to interact with the viral envelope, thereby inhibiting viral entry into host cells. nih.govmdpi.com For enveloped viruses, this can involve blocking the membrane fusion process between the virus and the host cell. nih.gov While specific studies focusing solely on the antiviral mechanism of AvBD4 are limited, the broader family of avian β-defensins has been shown to be effective against such viruses. rcsb.org For example, the related avian β-defensin 11 (Gga-AvBD11) has demonstrated activity against the avian influenza virus. rcsb.org The general mechanism for defensins involves disrupting the viral lipid envelope, which is a common feature of many viruses, including influenza virus and herpesviruses. frontiersin.orgvirologyresearchservices.com
Antifungal Properties (e.g., Candida albicans, Aspergillus flavus)
Interactions with Microbial Membranes
The primary mechanism by which AvBD4 and other defensins exert their antimicrobial effect is through direct interaction with and disruption of microbial cell membranes. nih.govresearchgate.net This interaction is multifaceted, beginning with electrostatic attraction and culminating in membrane permeabilization and cell death.
The initial step in AvBD4's antimicrobial action is its electrostatic attraction to the microbial surface. uu.nluu.nlresearchgate.net AvBD4 is a cationic peptide, meaning it carries a net positive charge at physiological pH. asm.orgtandfonline.com Conversely, microbial membranes are rich in negatively charged molecules, such as anionic phospholipids (B1166683), lipopolysaccharides (LPS) in Gram-negative bacteria, and lipoteichoic acids (LTA) in Gram-positive bacteria. asm.orguu.nluu.nlresearchgate.net This difference in charge creates a strong electrostatic interaction that draws the peptide to the microbial membrane. asm.orguu.nl
Studies using membrane-mimicking models have shown that AvBD4 and its analogs preferentially bind to negatively charged phospholipids over zwitterionic phospholipids, which are more characteristic of mammalian cell membranes. researchgate.netnih.gov This selective binding explains the peptide's ability to target microbial cells with greater affinity than host cells. researchgate.net This interaction allows the peptide to accumulate on the bacterial surface, which is a prerequisite for subsequent disruptive actions. uu.nlresearchgate.net
Membrane Permeabilization and Disruption
The primary and most critical mechanism of AvBD4's antimicrobial action is the permeabilization and disruption of microbial cell membranes. researchgate.netnih.gov This process is initiated by the electrostatic attraction between the positively charged (cationic) AvBD4 peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. uu.nlasm.orgcabidigitallibrary.orgresearchgate.net
Once bound to the microbial surface, AvBD4 disrupts the membrane's structural integrity. This interaction leads to an increase in membrane permeability, causing the leakage of vital intracellular contents, such as ions and metabolites, which ultimately leads to the death of the pathogen. nih.gov The kinetics of this process suggest that complete cell lysis is not always required to inhibit microbial growth; the initial permeabilization and subsequent loss of membrane potential can be sufficient to halt metabolic activity. researchgate.netuu.nlnih.gov
Several models describe this disruptive process, with the "carpet/wormhole model" being a prominent theory for defensins. uu.nlnih.gov According to this model:
AvBD4 peptides initially bind to the membrane surface, displacing stabilizing divalent cations like Mg²⁺ and Ca²⁺. uu.nlresearchgate.net
As the peptide concentration on the surface increases, they accumulate like a "carpet," creating tension and causing parts of the membrane to break down in a detergent-like manner or form transient pores or "wormholes". uu.nlresearchgate.netuu.nlnih.gov
This rapid, physical disruption of the membrane is a key advantage of defensins, as it is a difficult mechanism for microbes to develop resistance against compared to antibiotics that target specific metabolic enzymes. nih.gov
Pore Formation Mechanisms
A direct consequence of membrane interaction is the formation of pores. The accumulation of AvBD4 peptides on and within the lipid bilayer leads to the creation of transmembrane channels. nih.gov These pores can be transient or stable, depending on the peptide concentration and membrane composition. uu.nlresearchgate.net The formation of these pores results in the rapid efflux of small molecules, most notably potassium ions (K⁺), and the depolarization of the membrane. uu.nlnih.gov The loss of the proton-motive force across the membrane effectively shuts down essential cellular processes like active transport and ATP synthesis, leading to cell death. researchgate.net
While the precise structure of AvBD4-induced pores is not fully elucidated, general mechanisms for antimicrobial peptides (AMPs) include the "barrel-stave" model, where peptides aggregate to form a pore resembling a barrel, and the "toroidal pore" model, where peptides and lipid head groups together form the pore lining. nih.gov Theoretical models also suggest that at low concentrations, a few peptide molecules can induce a local pore, while at high concentrations, widespread peptide adsorption can generate asymmetric tension, facilitating the formation of larger, non-local pores. arxiv.org
Differential Selectivity for Microbial vs. Host Cell Membranes
A crucial feature of AvBD4 is its ability to selectively target microbial cells while exhibiting low toxicity toward host (eukaryotic) cells. nih.govfrontiersin.org This selectivity is primarily attributed to the fundamental differences in the composition of their respective outer membranes.
Charge Composition: Microbial membranes are rich in negatively charged phospholipids, which provides a strong electrostatic attraction for the cationic AvBD4. researchgate.net In contrast, the outer leaflet of animal cell membranes is typically composed of zwitterionic (neutrally charged) phospholipids, resulting in a much weaker interaction. nih.govresearchgate.net
Cholesterol Content: Host cell membranes contain a significant amount of cholesterol, which is absent in bacterial membranes. Cholesterol is believed to stabilize the lipid bilayer, making it less susceptible to disruption by antimicrobial peptides. nih.govfrontiersin.org
This preferential binding to negatively charged membranes ensures that AvBD4's disruptive activity is focused on pathogens, minimizing damage to the chicken's own cells. researchgate.net This is supported by studies showing that synthetic AvBD4 has a low hemolytic effect, meaning it does not readily rupture red blood cells. nih.govfrontiersin.orgresearchgate.net
Intracellular Mechanisms of Antimicrobial Action
While membrane disruption is the principal killing mechanism, AvBD4 can also exert antimicrobial effects through intracellular actions after gaining entry into the microbial cell.
Interference with DNA, RNA, and Protein Synthesis
Once the microbial membrane is breached, AvBD4 peptides can translocate into the cytoplasm and interfere with essential intracellular processes. uu.nlnih.gov It has been shown that some defensins can bind to anionic molecules within the cell, including DNA and RNA, thereby inhibiting DNA replication, transcription, and protein synthesis. uu.nlresearchgate.net For instance, a related avian defensin, AvBD103b, was found to interact with and intercalate into DNA base pairs, disrupting its function. By halting the production of essential proteins and enzymes, AvBD4 can effectively shut down the microbe's ability to function and replicate.
Disruption of Cell Wall Integrity
In addition to direct membrane action, AvBD4 can compromise the integrity of the bacterial cell wall, particularly in Gram-positive bacteria. uu.nlresearchgate.net The mechanism involves the displacement of divalent cations from teichoic acids in the peptidoglycan layer. researchgate.net This displacement can activate the bacterium's own autolytic enzymes (autolysins or muramidases), which are normally involved in cell wall remodeling during division. The uncontrolled activity of these enzymes leads to the degradation of the peptidoglycan layer, resulting in cell lysis. uu.nlresearchgate.netuu.nl
Structural Determinants of Antimicrobial Activity
The potent and selective antimicrobial activity of AvBD4 is dictated by specific features of its primary and tertiary structure. The interplay between these features is critical for its function.
| Structural Feature | Role in Antimicrobial Activity | Research Findings |
| High Cationicity (Net Positive Charge) | Mediates the initial electrostatic attraction to negatively charged microbial membranes. A higher positive charge generally correlates with stronger binding and antimicrobial potency. researchgate.net | This compound has a calculated net positive charge of +5.8 to +6.08, contributing to its strong activity. nih.govtandfonline.com Increasing the net charge of defensins through amino acid substitution has been shown to enhance bactericidal activity. researchgate.net |
| Amphipathicity | The spatial separation of charged/polar residues and nonpolar/hydrophobic residues allows the peptide to interact with both the aqueous environment and the lipid core of the microbial membrane, facilitating insertion and disruption. researchgate.net | The structure of β-defensins, including AvBD4, features distinct hydrophobic and cationic regions that are essential for membrane permeabilization. asm.org |
| Hydrophobicity | Drives the insertion of the peptide into the nonpolar lipid bilayer of the microbial membrane. An optimal balance between hydrophobicity and cationicity is required for maximum efficacy and cell selectivity. nih.gov | While a high net charge is important, studies comparing AvBD4 and AvBD10 (which has a lower charge but similar activity) suggest that the ratio and arrangement of hydrophobic residues are also critical determinants of potency. nih.govtandfonline.com |
| Conserved Cysteine Residues | Form three characteristic intramolecular disulfide bonds that stabilize the peptide's three-dimensional folded structure. This stable structure is important for its biological activity and resistance to proteases. | The reduction of these disulfide bridges in some AvBDs has been shown to decrease their antibacterial activity and ability to neutralize LPS. tandfonline.com However, studies using a linear, non-cyclized version of AvBD4 demonstrated that it retains significant antibacterial activity, indicating the primary amino acid sequence itself is crucial. researchgate.net |
Role of Cationicity and Hydrophobicity
The antimicrobial efficacy of AvBD4 is intrinsically linked to its cationicity and hydrophobicity. nih.gov Cationicity, conferred by a high content of positively charged amino acid residues like arginine and lysine, facilitates the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. uu.nl This attraction is a critical first step in the antimicrobial process.
Hydrophobicity, on the other hand, is determined by the presence of nonpolar amino acid residues. This property allows the peptide to insert into and disrupt the lipid bilayer of the microbial membrane, leading to increased permeability and eventual cell death. nih.govresearchgate.net Studies have shown that the antimicrobial activities of AvBD4 analogs are closely related to their hydrophobicity. researchgate.net For instance, a synthetic analog of AvBD4, GLI19, which has a high hydrophobicity value, exhibits broad-spectrum antimicrobial activity against both Gram-negative and Gram-positive bacteria. researchgate.netresearchgate.net
The balance between cationicity and hydrophobicity is crucial for optimal antimicrobial activity. While a high net positive charge enhances binding to microbial membranes, excessive charge can sometimes be detrimental. researchgate.net Research comparing synthetic AvBD4 and AvBD10 revealed that despite AvBD4 having a significantly higher net charge (+6.08) than AvBD10 (+2.09), both peptides exhibited comparable antimicrobial effects against various bacteria and fungi. tandfonline.com This suggests that other factors, such as the optimal ratio of hydrophobic to cationic residues, play a significant role in the antibacterial activities of AvBDs. tandfonline.com
Significance of Amphipathicity
Amphipathicity, the spatial separation of cationic and hydrophobic residues, is a key determinant of the antimicrobial function of AvBD4. This structural arrangement allows the peptide to effectively interact with and disrupt the microbial membrane. researchgate.netresearchgate.net The amphipathic nature enables one side of the peptide, rich in cationic residues, to interact with the negatively charged surface of the bacterial membrane, while the hydrophobic face penetrates the lipid core of the membrane.
This dual interaction is fundamental to the "carpet-wormhole model" of antimicrobial peptide action. uu.nl Initially, the cationic peptides electrostatically interact with and accumulate on the microbial surface, forming a "carpet-like" layer. uu.nl Once a threshold concentration is reached, the peptides insert into the membrane, creating transient pores or "wormholes," which leads to the leakage of cellular contents and ultimately, cell death. uu.nl The amphipathic structure of AvBD4 is therefore essential for this membrane-disrupting mechanism. Studies on AvBD4 analogs have demonstrated that peptides with high amphipathicity display broad-spectrum antimicrobial activity. researchgate.netresearchgate.net
Influence of Salt Concentration on Antimicrobial Potency
The antimicrobial activity of many defensins, including AvBD4, can be sensitive to the salt concentration of the surrounding environment. High salt concentrations can interfere with the initial electrostatic interaction between the cationic peptide and the negatively charged microbial membrane, thereby reducing its antimicrobial efficacy. nih.govresearchgate.net
Studies on synthetic AvBD4 have shown that it remains effective at a salt concentration of 50 mM NaCl. nih.govresearchgate.netnih.gov However, its antimicrobial potency is diminished at higher salt concentrations of 100 mM and 150 mM NaCl. nih.gov This salt sensitivity is a common feature among many β-defensins and is an important consideration for their potential therapeutic applications, as physiological salt concentrations can be around 150 mM. cabidigitallibrary.org
Structure-Activity Relationship Studies
To better understand the relationship between the structure of AvBD4 and its biological function, researchers have conducted various studies involving peptide truncation and amino acid substitution. These studies provide valuable insights into which parts of the peptide are essential for its antimicrobial activity.
Effects of Peptide Truncation on Biological Activity
Truncation studies, which involve shortening the peptide from either the N-terminus or C-terminus, have revealed that it is possible to create smaller, yet still active, antimicrobial peptides derived from AvBD4. Research has shown that truncating the C-terminal region of a linear form of AvBD4 can retain the antimicrobial activity while eliminating hemolytic activity, which is the breakdown of red blood cells. researchgate.net
Specifically, a C-terminally truncated peptide of a linear AvBD4, named GL23, demonstrated strong antibacterial activity against both Gram-negative and Gram-positive bacteria, with the exception of weak activity against Salmonella Pullorum. researchgate.net Importantly, this truncated peptide showed no or weak hemolysis. researchgate.net These findings suggest that the core antimicrobial domain of AvBD4 resides in a smaller portion of the full-length peptide and that truncation can be a viable strategy for developing safer and more targeted antimicrobial agents. researchgate.netresearchgate.net
Consequences of Amino Acid Substitution (e.g., Isoleucine and Arginine)
Substituting specific amino acids in the AvBD4 sequence can have a significant impact on its biological activity. These substitutions can alter the peptide's charge, hydrophobicity, and amphipathicity, thereby affecting its antimicrobial potency and spectrum.
Studies investigating the influence of isoleucine and arginine substitutions in linear AvBD4 analogs have provided key insights. researchgate.net For example, replacing cysteine residues with isoleucine in a truncated AvBD4 peptide (creating GLI23) maintained strong antibacterial activity, even at high salt concentrations. researchgate.net The peptide GLI19, an analog with high hydrophobicity due to isoleucine, displayed broad-spectrum antimicrobial activity. researchgate.netresearchgate.net In contrast, another analog, GLR19, with increased positive charge from arginine substitutions, only showed activity against Gram-negative bacteria. researchgate.netresearchgate.net
These results highlight that increasing hydrophobicity through isoleucine substitution can enhance broad-spectrum antimicrobial activity, while increasing cationicity with arginine may lead to more specific targeting of certain bacterial types. researchgate.netresearchgate.netresearchgate.net Such findings are crucial for the rational design of novel antimicrobial peptides with improved efficacy and specificity. nih.gov
Data Tables
Table 1: Properties of this compound and Analogs
| Peptide | Net Charge | Hydrophobicity | Antimicrobial Spectrum | Hemolytic Activity |
| AvBD4 | +6.08 tandfonline.com | High | Broad (Bacteria and Fungi) nih.govresearchgate.net | Low nih.govnih.gov |
| GL23 (C-terminal truncated) | Not specified | Not specified | Broad (Gram-positive and Gram-negative) researchgate.net | Weak/None researchgate.net |
| GLI19 (Isoleucine substituted) | Not specified | High researchgate.netresearchgate.net | Broad (Gram-positive and Gram-negative) researchgate.netresearchgate.net | Not specified |
| GLR19 (Arginine substituted) | Increased researchgate.net | Not specified | Gram-negative only researchgate.netresearchgate.net | Not specified |
Immunomodulatory Roles and Host Cellular Interactions of Chicken Avbd4
Role in Innate Immune Response
Chicken Avian β-defensin 4 (AvBD4) is a crucial component of the innate immune system, providing a first line of defense against a wide array of pathogens. uu.nlnih.gov Its expression is widely distributed across various tissues, including the gastrointestinal tract, spleen, liver, and in immune cells like heterophils and macrophages. uu.nlvulcanchem.com The expression of AvBD4 is dynamically regulated in response to different stimuli, highlighting its active role in the initial stages of an immune response.
The innate immune system in chickens, particularly in the early post-hatch period, relies heavily on such host defense peptides (HDPs) as the adaptive immune system is not yet fully mature. ncl.ac.uk Research has shown that AvBD4 mRNA expression is highest in the spleen of newly hatched chicks and is also strongly expressed in the duodenum during the first week post-hatch, a critical period for microbial invasion. uu.nlncl.ac.uknih.gov This suggests a vital role for AvBD4 in providing essential protection against environmental pathogens early in life. nih.gov
Viral and bacterial infections significantly modulate AvBD4 expression. For instance, infection with a recombinant Fowlpox virus (FPV) vector was shown to significantly increase the expression of AvBD4 in chicken embryo fibroblast cells. asm.org Similarly, infection with certain pathogenic strains of Infectious Bronchitis Virus (IBV) can upregulate AvBD4 expression in various tissues. nih.gov Conversely, stressors such as heat stress have been shown to decrease the mRNA expression of AvBD4 in the cecal tonsils of chickens infected with Salmonella Enteritidis, which was associated with increased bacterial colonization. doi.org
The response of AvBD4 to bacterial components like lipopolysaccharide (LPS), a major component of Gram-negative bacteria, further underscores its role in innate immunity. While 1,25-dihydroxyvitamin D3 (1,25D3) alone did not significantly alter AvBD4 mRNA levels in chicken embryo intestinal epithelial cells (CEIEPCs), the presence of LPS was required to see an increase, suggesting a synergistic or priming effect in the innate response. plos.org In chicken Sertoli cells, LPS treatment resulted in a significant induction of AvBD4 expression, demonstrating that non-immune cells also contribute to the innate defense by producing this peptide. bioscientifica.com
The table below summarizes findings on the modulation of AvBD4 expression in response to various stimuli.
| Stimulus/Condition | Cell/Tissue Type | Observed Effect on AvBD4 Expression | Reference(s) |
| Recombinant Fowlpox Virus (TROVAC-AIV H5) | Chicken Embryo Fibroblasts | Significant increase at 6 and 12 hours post-infection | asm.org |
| Pathogenic Infectious Bronchitis Virus (P3 strain) | Various tissues (digestive and immune organs) | Upregulation | nih.gov |
| Attenuated Infectious Bronchitis Virus (P110 strain) | Various tissues (digestive and immune organs) | Downregulation | nih.gov |
| Salmonella enterica challenge | Intestines | Increase | mdpi.com |
| Heat Stress + S. Enteritidis infection | Cecal Tonsils | Decrease | doi.org |
| Lipopolysaccharide (LPS) | Chicken Sertoli Cells | Significant induction | bioscientifica.com |
| 1,25-dihydroxyvitamin D3 + LPS | Chicken Embryo Intestinal Epithelial Cells | Increase | plos.org |
Contributions to Adaptive Immunity Modulation
Beyond its direct antimicrobial functions in the innate immune system, AvBD4 plays a significant role in bridging the innate and adaptive immune responses. tandfonline.comnih.gov Like other β-defensins, it acts as an immunomodulatory molecule, influencing the recruitment and activation of key cells involved in adaptive immunity. uu.nlfrontiersin.org
A key function of β-defensins in modulating adaptive immunity is their ability to act as chemoattractants, recruiting professional immune cells to sites of infection or inflammation. uu.nl This selective recruitment is a critical step in initiating a specific and effective adaptive immune response. While research on the specific chemotactic properties of AvBD4 is part of the broader understanding of avian β-defensins, it is established that these peptides can promote adaptive immunity by attracting monocytes, T lymphocytes, and immature dendritic cells. uu.nlnih.gov This chemotactic activity ensures that antigen-presenting cells and lymphocytes are mobilized to the location where they are needed to recognize and respond to pathogens.
AvBD4 contributes to the activation and maturation of lymphocytes and dendritic cells (DCs), which are pivotal for the adaptive immune response. tandfonline.com Dendritic cells are professional antigen-presenting cells (APCs) that, upon maturation, upregulate the expression of co-stimulatory molecules and present antigens to T cells, thereby initiating T-cell-mediated immunity. frontiersin.org The maturation of DCs is characterized by increased surface expression of MHC class II and co-stimulatory molecules like CD40 and CD80. frontiersin.org β-defensins can induce the expression of such costimulatory molecules on immune cells. nih.gov The activation of DCs leads to the production of cytokines that shape the ensuing immune response. frontiersin.org By contributing to the maturation of DCs, AvBD4 indirectly influences the activation and differentiation of T lymphocytes, guiding the adaptive immune system's response to a specific threat. uu.nltandfonline.com
Chemotactic Effects on Immune Cells (T-cells, Monocytes, Immature Dendritic Cells)
Interaction with Host Immune Cell Types
AvBD4 interacts with macrophages, which are versatile immune cells involved in phagocytosis, antigen presentation, and cytokine production. frontiersin.org Avian β-defensins can enhance macrophage phagocytosis and trigger the expression of pro-inflammatory cytokines and chemokines. uu.nlresearchgate.net For example, studies on other avian β-defensins, such as AvBD8, have shown they can stimulate macrophages to produce pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interferon-γ (IFN-γ), and chemokines that recruit other immune cells. researchgate.net This activation often occurs through signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. researchgate.net Chicken macrophages express Toll-like receptor 4 (TLR4), which recognizes LPS and can trigger an inflammatory response, and it is plausible that defensins like AvBD4 modulate these signaling cascades. cambridge.org
Intestinal epithelial cells (IECs) are not just a physical barrier but also active participants in mucosal immunity, and AvBD4 is an important effector molecule in this context. tandfonline.comnih.gov IECs express AvBD4, and its expression can be modulated by various factors, including the gut microbiota and pathogens. nih.govtandfonline.com For instance, the expression of AvBD4 is strong in the duodenum, a key site for nutrient absorption and immune surveillance. nih.govtandfonline.com The presence of pathogens can lead to changes in AvBD4 expression as part of the host's defense strategy. mdpi.com Probiotics have also been shown to modulate the expression of β-defensins in IECs, suggesting a role for the commensal microbiota in maintaining gut immune homeostasis through peptides like AvBD4. researchgate.net Furthermore, the integrity of the intestinal barrier is crucial, and defensins contribute to this by controlling microbial populations at the mucosal surface. nih.govfrontiersin.org
The table below summarizes the immunomodulatory functions of Chicken AvBD4.
| Function | Target Cell/Process | Effect | Reference(s) |
| Innate Immunity | Pathogens / Infected Cells | Provides first-line defense, expression modulated by infection and stress | uu.nlasm.orgnih.govdoi.org |
| Adaptive Immunity | T-cells, Monocytes, Immature Dendritic Cells | Acts as a chemoattractant, recruiting cells to inflammation sites | uu.nlnih.gov |
| Lymphocytes, Dendritic Cells | Influences maturation and activation | uu.nltandfonline.com | |
| Macrophage Interaction | Macrophages | Enhances phagocytosis and induces pro-inflammatory cytokines | uu.nlfrontiersin.orgresearchgate.net |
| Intestinal Epithelial Cell Function | Intestinal Epithelial Cells | Contributes to mucosal defense, expression modulated by pathogens and microbiota | nih.govmdpi.comtandfonline.com |
Modulation of Intestinal Epithelial Cell Function
Involvement in Host Cellular Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in various cellular processes, including inflammation, cell differentiation, and proliferation. nih.gov Research has indicated the involvement of MAPK signaling in the expression of avian β-defensins. plos.orgnih.govfrontiersin.org
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK pathway. biossusa.commdpi.com Their activation through phosphorylation is a crucial step in signal transduction. mdpi.com Studies have shown that the ERK1/2 pathway is involved in the regulation of avian β-defensins. plos.orgfrontiersin.org Phosphorylation of ERK1/2 occurs on specific threonine and tyrosine residues (Thr202/Tyr204), leading to their activation. nih.govbiossusa.com While direct evidence specifically detailing AvBD4's role in ERK1/2 phosphorylation is still emerging, the broader context of defensin (B1577277) immunomodulation suggests that pathways like ERK1/2 are likely involved in mediating their effects. nih.govnih.gov
The p38 MAPK is another crucial signaling molecule activated by cellular stress and inflammatory cytokines. wikipedia.org Its activation involves phosphorylation at Threonine-180 and Tyrosine-182. nih.govwikipedia.org The p38 pathway has been implicated in the regulation of avian β-defensin expression. plos.orgnih.gov For instance, studies on other avian defensins have demonstrated that their expression can be dependent on the p38 MAPK pathway. nih.gov While specific studies focusing solely on AvBD4's direct activation of p38 phosphorylation are part of a broader investigation into defensin signaling, the established role of the p38 pathway in the immune response and defensin regulation points towards its potential involvement in AvBD4-mediated cellular events. nih.govfrontiersin.org
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a fundamental role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). frontiersin.org The expression and signaling of TLRs are intricately linked with the expression of avian β-defensins, including AvBD4.
Studies have revealed significant correlations between the expression of AvBD4 and certain TLRs. For example, in chickens infected with a pathogenic strain of infectious bronchitis virus, a significant positive correlation was observed between the expression of AvBD4 and both TLR4 and TLR5. nih.gov This suggests a coordinated regulation of these immune genes during a viral infection.
Furthermore, the expression of AvBD4 itself can be influenced by TLR ligands. In cultured chick cecum, the TLR4 ligand lipopolysaccharide (LPS) has been shown to upregulate the expression of AvBD4. nih.gov This indicates that bacterial components can directly stimulate the production of AvBD4 in the intestine, likely as a defense mechanism.
The expression of various TLRs, including TLR2, TLR3, TLR4, and TLR21, is activated by their respective ligands, which in turn initiates signaling pathways that lead to an immune response, including the expression of host defense peptides like AvBD4. mdpi.com For instance, TLR4 recognizes LPS, and TLR3 recognizes viral double-stranded RNA. mdpi.com The activation of these TLRs triggers downstream signaling cascades that are crucial for mounting an effective immune response. mdpi.com Research has also shown that AvBD4 expression is upregulated in response to fowlpox virus infection, which also involves the early induction of TLR3. asm.org
The table below summarizes the observed regulatory relationships between AvBD4 and various Toll-like receptors based on current research findings.
| TLR Gene | Observed Regulation/Correlation with AvBD4 | Stimulus/Context | Reference |
| TLR3 | Upregulation of AvBD4 expression is associated with the induction of TLR3. | Fowlpox virus infection. | asm.org |
| TLR4 | Significant positive correlation in gene expression. | Pathogenic infectious bronchitis virus infection. | nih.gov |
| Upregulation of AvBD4 expression. | LPS stimulation in cultured chick cecum. | nih.gov | |
| TLR5 | Significant positive correlation in gene expression. | Pathogenic infectious bronchitis virus infection. | nih.gov |
Modulation of Toll-like Receptor (TLR) Signaling
MyD88-Dependent and TRIF-Dependent Pathways
Chicken Avian β-defensin 4 (AvBD4) is implicated in the intricate signaling cascades of the innate immune system, particularly those involving Toll-like receptors (TLRs). TLRs are crucial for recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. nih.gov Upon recognition of PAMPs, TLRs initiate downstream signaling through adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF). frontiersin.orgresearchgate.net
The activation of TLR4, a key receptor for LPS, can trigger both MyD88-dependent and TRIF-dependent pathways. frontiersin.org The MyD88-dependent pathway is generally associated with the early phase of NF-κB activation and the production of pro-inflammatory cytokines. frontiersin.org In contrast, the TRIF-dependent pathway is known to mediate the late phase of NF-κB activation and the induction of type I interferons. frontiersin.orgresearchgate.net
In chickens, studies have shown that stimulation with LPS leads to the upregulation of genes involved in both MyD88-dependent and TRIF-dependent pathways in various immune cells, such as peripheral blood mononuclear cells (PBMCs) and heterophils. researchgate.netnih.govfrontiersin.org This dual activation suggests a comprehensive immune response to bacterial challenges. Research on different chicken lines has indicated that higher expression levels of genes in both pathways are associated with increased resistance to bacterial infections like Salmonella enteritidis. frontiersin.org Specifically, in resistant chicken lines, a more robust activation of both MyD88 and TRIF signaling cascades is observed in heterophils following infection. frontiersin.org While direct studies isolating the specific role of AvBD4 in modulating these pathways are limited, its expression is often regulated by factors that are themselves downstream of TLR signaling. For instance, LPS stimulation, which activates these pathways, has been shown to influence the expression of various avian β-defensins. bioscientifica.com
Table 1: Key Genes in MyD88- and TRIF-Dependent Pathways in Chickens
| Gene | Pathway | Function | Reference |
|---|---|---|---|
| TLR4 | Both | Recognizes LPS | frontiersin.org |
| MyD88 | MyD88-Dependent | Adaptor protein for most TLRs, initiates early NF-κB activation. | frontiersin.org |
| TRIF | TRIF-Dependent | Adaptor protein for TLR3 and TLR4, mediates late NF-κB activation and IFN production. | frontiersin.orgresearchgate.net |
| TRAF6 | Both | E3 ubiquitin ligase, downstream of MyD88 and TRIF. | frontiersin.orgnih.gov |
| NF-κB | Both | Transcription factor for pro-inflammatory genes. | frontiersin.orgnih.gov |
| IRF7 | TRIF-Dependent | Transcription factor for type I interferons. | nih.gov |
Regulation of NF-κB Activity
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of a wide array of genes involved in inflammation, immunity, and cell survival. scielo.br The activity of NF-κB is tightly regulated, and its dysregulation can lead to chronic inflammatory diseases. In chickens, the activation of NF-κB is a key event in the immune response to pathogens. nih.gov
The signaling pathways leading to NF-κB activation are often initiated by the stimulation of TLRs. nih.gov Both MyD88-dependent and TRIF-dependent pathways converge on the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription. frontiersin.org
This compound's relationship with NF-κB is complex. While NF-κB activation can induce the expression of various pro-inflammatory cytokines and other immune mediators, some studies suggest that β-defensins themselves can modulate NF-κB activity. Research has shown that NF-κB is critically involved in the induction of avian β-defensin 9 (AvBD9) expression. nih.gov Furthermore, silencing of TGF-β4 in chicken intestinal epithelial cells infected with coccidia led to a significant decrease in NF-κB expression, highlighting the regulatory interplay between different immune molecules and this transcription factor. scielo.br Although direct evidence for AvBD4's regulation of NF-κB is not extensively detailed, the broader context of avian β-defensins and their involvement in inflammatory pathways suggests a potential modulatory role.
Role in Inflammation and Tissue Homeostasis
Anti-inflammatory Properties (e.g., Blocking LPS-Induced Inflammation)
While the primary role of β-defensins is antimicrobial, they also possess significant immunomodulatory functions, including anti-inflammatory properties. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, triggering the release of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α from immune cells such as macrophages and PBMCs. nih.govanimbiosci.org
Studies have investigated the potential of various compounds to mitigate LPS-induced inflammation in chickens. For instance, natural cyclooxygenase-2 (COX-2) inhibitors, in combination with butyrate (B1204436), have been shown to suppress LPS-triggered interleukin-1β expression in chicken macrophages while simultaneously augmenting the expression of host defense peptides. nih.gov While the direct effect of AvBD4 in blocking LPS-induced inflammation is not explicitly detailed in the provided context, the general anti-inflammatory potential of host defense peptides is a recognized phenomenon. In some contexts, the expression of AvBD4 itself does not significantly change in response to LPS stimulation in certain tissues like the ileum or in Sertoli cells. bioscientifica.comresearchgate.net This could suggest a more nuanced or tissue-specific role in the inflammatory response.
Table 2: Effect of LPS on Pro-inflammatory Cytokine Expression in Chicken Cells
| Cytokine | Effect of LPS Stimulation | Cell Type | Reference |
|---|---|---|---|
| IL-1β | Increased Expression | PBMCs, Macrophages | nih.gov |
| IL-6 | Increased Expression | PBMCs, Macrophages | nih.gov |
| TNF-α | Increased Expression | PBMCs, Macrophages | nih.govanimbiosci.org |
Promotion of Wound Healing and Tissue Repair
The process of wound healing is a complex biological process involving inflammation, cell proliferation, and tissue remodeling. balidv.id Emerging evidence suggests that host defense peptides, including β-defensins, play a role in this process beyond their antimicrobial activity. plos.org They can influence cell migration, proliferation, and angiogenesis, all of which are critical for effective tissue repair.
Maintenance of Intestinal Barrier Function and Homeostasis
Avian β-defensins, as key components of the intestinal chemical barrier, are vital for this process. tandfonline.com Their expression in the gastrointestinal tract helps to control the microbial population and protect the mucosal surface. tandfonline.com Disruption of the intestinal barrier can lead to inflammation and increased susceptibility to infections. frontiersin.org
Studies have shown that various factors can influence the expression of genes related to intestinal barrier function. For instance, a combination of quercetin (B1663063) and butyrate was found to synergistically promote the expression of mucin-2 and claudin-1, two important components of the intestinal barrier, in chicken macrophages. frontiersin.org While the specific contribution of AvBD4 to maintaining intestinal barrier integrity is an area for further research, its presence as a host defense peptide in the gut suggests a role in the complex interplay that ensures intestinal homeostasis. plos.orgresearchgate.net The regulation of AvBD expression in the intestine in response to pathogens underscores their importance in the gut's defense system. researchgate.net
Evolutionary Biology of Chicken Avbd4
Phylogenetic Relationships within Avian β-Defensins
Phylogenetic studies of AvBDs reveal a pattern of both conservation and significant diversification across different avian lineages. A large-scale analysis of 25 species within the order Galliformes identified 354 AvBD genes, highlighting the dynamic nature of this gene family. nih.govresearchgate.net AvBD genes are categorized into 14 distinct lineages, corresponding to the 14 types found in chickens. nih.gov
Research indicates that a subset of these genes, including AvBD4, are highly conserved across diverse avian species. nih.gov Phylogenetic analysis shows that AvBD2, AvBD4, AvBD5, AvBD8, AvBD9, AvBD10, AvBD11, AvBD12, and AvBD13 are often present as single-copy orthologs in many birds, suggesting their fundamental importance has been maintained for over 100 million years. researchgate.netnih.govoup.com A comparative study between the chicken (an order of Galliformes) and the zebra finch (an order of Passeriformes) identified ten highly conserved orthologous AvBD genes, a group that includes AvBD4. neueve.comnih.gov In waterfowl, AvBD4 is also subject to strong purifying selection, where a single allele is extremely common across species, indicating it likely represents an optimal evolutionary solution for immune function. oup.comoup.com
In contrast, other AvBDs, such as AvBD1, AvBD3, AvBD6, and AvBD7, exhibit considerable variability, marked by frequent gene duplication and loss events in specific lineages. nih.govuu.nl This leads to significant differences in the number of defensin (B1577277) genes among species. nih.gov For instance, while the chicken has 14 AvBDs, the zebra finch possesses 22, largely due to recent duplications. neueve.com The evolution of nine AvBDs, including the highly conserved AvBD4, has been significantly associated with specific ecological pressures and life-history traits of the host species. nih.govresearchgate.net
| AvBD Gene | General Conservation Status | Observed Duplication Events | Observed Gene Loss/Pseudogenization | Key Avian Lineages for Observation |
|---|---|---|---|---|
| AvBD4 | Highly conserved as a single-copy ortholog | Rare; one instance of two copies in Chinese bamboo partridge nih.gov | Rarely lost or pseudogenized | Galliformes, Passeriformes, Anseriformes nih.govneueve.comoup.com |
| AvBD3 | Variable; prone to lineage-specific expansion | Extensive duplications, particularly in Passeriformes nih.gov | Lost in Japanese quail nih.govuu.nl | Galliformes, Passeriformes uu.nlnih.gov |
| AvBD6/AvBD7 | Variable; significant copy number variation | AvBD6 is a duplication of AvBD7 in chickens; both show expansion in multiple galliform species nih.govneueve.com | AvBD7 lost in Japanese quail and some psittacines uu.nlnih.gov | Galliformes, Passeriformes, Psittaciformes uu.nlnih.gov |
| AvBD14 | Variable | Considered specific to chickens in some analyses mdpi.com | Lost in the zebra finch lineage; pseudogenized in Falconiformes and Passeriformes neueve.comnih.gov | Galliformes, Passeriformes, Falconiformes neueve.comnih.gov |
The origin of β-defensins is ancient, with evidence suggesting they arose from an ancestral "big defensin" gene at least 520 million years ago. uu.nl It is widely accepted that all vertebrate defensin subfamilies evolved from a common β-defensin ancestor through gene duplication and subsequent diversification. pnas.orgnih.gov This hypothesis is bolstered by the fact that birds, which are phylogenetically older vertebrates, lack the α- and θ-defensins found in mammals. nih.gov
The cluster of 14 AvBD genes on chicken chromosome 3 is a direct result of this evolutionary process, originating from a series of duplications of a single ancestral gene. nih.gov Following these duplications, the genes diverged, a process driven by positive selection, which favors mutations that result in new, potentially advantageous, protein functions. nih.gov This selection pressure is particularly evident in the regions of the gene that code for the mature peptide. nih.gov Research suggests that some AvBD genes, such as AvBD5, -8, -10, -12, and -13, are particularly ancient, having emerged even before the evolutionary split between birds and crocodiles. nih.gov
Comparative Analysis Across Galliformes and Other Avian Species
Evolutionary Events Shaping the AvBD4 Locus
The genetic locus containing AvBD4 and its neighboring defensins has been dynamically shaped by several key evolutionary events. These processes explain the current diversity and conservation patterns observed across avian species.
Gene duplication is a primary driver of evolution in the AvBD family. nih.gov While AvBD4 is typically maintained as a single-copy gene, reflecting its conserved role, duplication events are not entirely absent. nih.gov Notably, two copies of the AvBD4 gene have been documented in the Chinese bamboo partridge (Bambusicola thoracicus), demonstrating that even highly conserved defensins can undergo duplication in certain lineages. nih.gov
This is in stark contrast to other members of the AvBD family. AvBD6, for example, arose from a duplication of AvBD7 within the Galliformes lineage after its split from other bird orders. neueve.com Passeriformes, such as the zebra finch, exhibit even more dramatic expansions, with 12 novel defensin genes resulting from recent duplications of ancestral genes like AvBD1 and AvBD3. neueve.com Following duplication, these new gene copies often experience relaxed or positive selection, allowing them to accumulate mutations and diversify in function more rapidly than their non-duplicated counterparts. neueve.comnih.gov
Concurrent with duplication, gene loss and pseudogenization—where a gene accumulates mutations that render it non-functional—are common occurrences in AvBD evolution. nih.govresearchgate.net These events contribute to the varying number of defensin genes found in different species. uu.nl
The AvBD4 gene locus is characterized by its stability, as it is rarely lost or inactivated. nih.govoup.com This again underscores its essential, conserved function. However, other AvBD loci are more labile. For example, the AvBD14 gene appears to have been lost entirely in the ancestral line of the zebra finch. neueve.comnih.gov Similarly, the Japanese quail lacks functional AvBD3 and AvBD7 genes. uu.nl The AvBD7 gene has also degenerated into a pseudogene in the sunbittern and is absent in several parrot species. nih.gov
The combination of gene duplication (birth) and subsequent pseudogenization or deletion (death) provides a compelling framework for understanding the evolution of the AvBD gene family. This model, known as "birth-and-death" evolution, is characteristic of many multigene families, particularly those involved in immunity. researchgate.netjabg.org
The process begins with the birth of new genes through duplication events. researchgate.net These new copies can then either be maintained in the genome over long evolutionary periods, sometimes under strong purifying selection if their function is critical, or they can diverge to acquire new functions. researchgate.netjabg.org Alternatively, they can be inactivated by mutation (becoming pseudogenes) or be deleted from the genome entirely. researchgate.net The dynamic interplay of frequent gene gain and loss observed across the avian β-defensin cluster is a hallmark of the birth-and-death model. researchgate.netresearchgate.netsciencechina.cn This evolutionary mechanism allows the host's immune system to rapidly adapt and generate novel diversity to counter the ever-changing array of pathogens in its environment. researchgate.net
Pseudogenization and Gene Loss
Selective Pressures Driving AvBD4 Evolution
The evolution of AvBD4 is a multifaceted process influenced by a variety of selective pressures. These forces have shaped the gene's sequence, copy number, and expression, reflecting its crucial role in the avian innate immune system. The primary drivers behind its evolution include positive selection to counteract rapidly evolving pathogens, co-evolutionary arms races, and adaptations to specific ecological niches and life-history strategies.
Evidence of Positive Selection in Coding Regions
Positive selection is a key evolutionary mechanism that promotes the fixation of advantageous mutations. In the context of immune genes like AvBD4, it often indicates an ongoing evolutionary arms race with pathogens. Studies have identified evidence of positive selection acting on the coding regions of several avian β-defensin genes, including AvBD4.
Research comparing AvBD genes across various Galliformes species has shown that positive selection is more frequently observed in gene lineages that have diverged more recently. nih.govresearchgate.net This suggests that as new species emerge and encounter different pathogen landscapes, their defensin genes rapidly adapt. While some AvBD genes like AvBD13 are highly conserved, others, including AvBD1, show a high number of sites under positive selection. nih.gov Specifically for AvBD4, analyses have revealed that while it is subject to purifying selection to maintain its core function, certain amino acid sites show evidence of episodic positive selection. oup.complos.org This pattern is consistent with a model where the gene is generally conserved but undergoes rapid changes at specific sites in response to novel pathogenic threats. plos.org
SNP analysis of the chicken β-defensin cluster has revealed a high SNP rate in the region containing the AvBD2, -3, -4, -5, and -7 genes, further indicating genetic variability in this locus. uu.nl The non-synonymous substitutions, which alter the amino acid sequence of the resulting peptide, are particularly significant as they can directly impact the peptide's antimicrobial efficacy and specificity. nih.gov
Table 1: Summary of Selective Pressures on Avian β-Defensin Genes
| Gene | Primary Selective Pressure Noted in Research | Key Findings |
|---|---|---|
| AvBD1 | Positive Selection | Exhibits the highest number of positively selected sites among AvBDs in Galliformes. nih.gov |
| AvBD3 | Positive Selection / Significant differences in coding regions | Contains at least two positively selected sites in the mature peptide region in Galliformes. nih.gov |
| AvBD4 | Positive and Purifying Selection / Association with ecology | Evolution is significantly associated with ecological factors and life-history traits. nih.govresearchgate.net Subject to both purifying and episodic positive selection. oup.com |
| AvBD5 | Positive Selection (near signal peptide) | Contains two positively selected sites, both located in or near the signal peptide region. nih.gov |
| AvBD6/AvBD7 | Copy Number Variation / Gene Duplication | Appear to have copy number variations; AvBD6 is a duplication of AvBD7 in the chicken genome. nih.govnih.govneueve.com |
| AvBD13 | Strong Purifying Selection | Highly conserved with a lack of positively selected sites in both Galliformes and Anseriformes. nih.gov |
| AvBD14 | Gene Loss / Purifying Selection | Lost along the ancestral line of the zebra finch. nih.govneueve.com Otherwise highly conserved. nih.gov |
Co-evolutionary Dynamics with Avian Pathogens
The evolution of AvBD4 is intrinsically linked to the pathogens that chickens encounter. This relationship is a classic example of a co-evolutionary arms race, where the host develops new defenses and the pathogen, in turn, evolves to evade them. The significant genetic diversity and evidence for positive selection in AvBD genes are hallmarks of this dynamic interaction. nih.gov
Studies have associated single nucleotide polymorphisms (SNPs) in chicken defensin genes with varying susceptibility to intestinal colonization by pathogens like Salmonella Enteritidis. uu.nl This suggests that subtle variations in these genes, likely driven by selection pressure from the pathogen, can have significant functional consequences for the host's ability to control infection. uu.nl The constant pressure exerted by rapidly evolving viruses and bacteria necessitates that host defense peptides like AvBD4 also evolve quickly to maintain their effectiveness. This is reflected in the dynamic changes observed in viral populations, such as the Avian Leukosis Virus (ALV-J), in response to the host's immune pressure. nih.gov The evolution of the Major Histocompatibility Complex (MHC) in chickens, which shows strong evidence of co-evolution with infectious pathogens, provides a parallel example of how pathogen pressure shapes key immune loci. nih.gov
Association with Ecological Factors and Life-History Traits
The evolutionary trajectory of AvBD4 is not solely dictated by pathogens but is also shaped by the bird's environment and life history. nih.govresearchgate.net A comprehensive phylogenetic comparative analysis across 25 Galliformes species demonstrated that the evolution of nine AvBD genes, including AvBD4, is significantly correlated with specific ecological factors and life-history traits. nih.govresearchgate.net
These factors can include habitat, diet, social structure, and breeding strategies, all of which influence a bird's exposure to different types of pathogens and the energetic trade-offs associated with mounting an immune response. For instance, selective breeding in domesticated chickens for traits like rapid growth or high egg production has altered their genetic makeup and potentially their immune responses compared to their wild ancestors, the Red Junglefowl. mdpi.comulisboa.pt The rearing environment itself, such as hygiene levels, can also influence AvBD gene expression, highlighting a direct interaction between ecology and innate immunity. ncl.ac.uk The diversification of chicken breeds into different types (e.g., meat, egg, game) reflects selection for various life-history strategies, which would be expected to exert different selective pressures on immune genes like AvBD4. mdpi.com
Comparative Genomics of AvBD Gene Clusters Across Vertebrates
Understanding the evolution of a single gene like AvBD4 requires placing it in the broader context of its gene family and comparing its genomic organization across different species. The Avian β-defensin genes are located in a conserved cluster, and comparative genomics reveals a history of gene duplication, loss, and diversification that has shaped the innate immune repertoire of birds and other vertebrates. neueve.comosti.gov
In the chicken, 14 AvBD genes (AvBD1 to AvBD14) are found in a single, dense cluster on chromosome 3. nih.govneueve.comosti.gov This is a more condensed repertoire than that found in primates. uu.nl Unlike mammals, which express α-, β-, and θ-defensins, chickens and other birds appear to only possess β-defensins and a related family, ovodefensins, making the AvBD cluster particularly critical for their immune defense. vulcanchem.comnih.gov
A comparison between the chicken (a Galliforme) and the zebra finch (a Passeriforme), which diverged around 100 million years ago, provides a clear picture of this evolutionary dynamism. nih.govneueve.com While the chicken has 14 AvBD genes, the zebra finch has 22, with the additional genes arising from recent gene duplication events that occurred after the two lineages split. nih.govneueve.com This comparison also revealed gene loss, as AvBD14 appears to have been lost in the zebra finch lineage. nih.govneueve.com Conversely, within the chicken lineage, AvBD6 arose from a duplication of AvBD7. nih.govneueve.com
These gene duplication events are a major source of evolutionary novelty. After a gene is duplicated, one copy can maintain the original function, freeing the other copy to accumulate mutations and potentially acquire a new function under relaxed selection pressure, a model supported by the higher rate of non-synonymous substitutions in duplicated AvBD genes. nih.govneueve.com
Table 2: Comparison of AvBD Gene Clusters in Selected Vertebrates
| Species Group | Representative Species | Key Features of the β-defensin Gene Cluster |
|---|---|---|
| Birds (Galliformes) | Chicken (Gallus gallus) | A single cluster of 14 AvBD genes on chromosome 3. neueve.comosti.gov Only β-defensins are present (no α- or θ-defensins). vulcanchem.com |
| Birds (Passeriformes) | Zebra Finch (Taeniopygia guttata) | A cluster of 22 AvBD genes, indicating significant gene duplication after the split from Galliformes. nih.govneueve.com |
| Mammals (Primates) | Human (Homo sapiens) | Possess α-, β-, and θ-defensins. β-defensin genes are located in clusters on chromosome 8. uu.nlosti.gov |
| Mammals (Rodents) | Mouse (Mus musculus) | Possess α- and β-defensins but lack θ-defensins. β-defensin gene clusters are found on chromosome 8. osti.gov |
Advanced Research Methodologies for Chicken Avbd4 Investigation
Molecular Biology Techniques
Molecular biology techniques are fundamental to understanding the genetic regulation and production of AvBD4.
Quantitative Real-time PCR (RT-qPCR) for Gene Expression Analysis
Quantitative real-time PCR (RT-qPCR) is a highly sensitive and widely used technique for quantifying the expression levels of the AvBD4 gene in various chicken tissues and cells. thermofisher.comnih.gov This method allows researchers to measure the amount of specific mRNA transcripts, providing insights into how AvBD4 expression is regulated under different physiological and pathological conditions.
The process begins with the extraction of total RNA from the tissue or cell sample of interest, followed by reverse transcription to synthesize complementary DNA (cDNA). thermofisher.com This cDNA then serves as the template for the qPCR reaction. The reaction includes specific primers designed to amplify a unique region of the AvBD4 gene and a fluorescent dye (like SYBR Green) or a probe that binds to the amplified DNA, allowing for real-time monitoring of the amplification process. plos.org
Key Findings from RT-qPCR Studies:
Tissue-Specific Expression: RT-qPCR has revealed that AvBD4 is differentially expressed in various tissues of the chicken's gastrointestinal tract, liver, and spleen. nih.gov For instance, studies have shown that AvBD4 mRNA levels can be measured and compared across different segments like the esophagus, crop, proventriculus, and intestines. nih.gov
Modulation by External Factors: The expression of AvBD4 can be influenced by various stimuli. For example, treatment with 1,25-dihydroxyvitamin D3 (1,25D3) has been shown to up-regulate AvBD4 gene expression in chicken embryo intestinal epithelial cells, particularly in the presence of lipopolysaccharide (LPS). plos.org
Developmental Regulation: The basal expression levels of AvBD4 have been examined at different developmental stages of chickens, indicating that its expression is developmentally regulated. nih.gov
The relative expression of the AvBD4 gene is typically normalized to one or more stable reference genes (housekeeping genes) to correct for variations in RNA input and reverse transcription efficiency. nih.govplos.org The quantification cycle (Cq) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the amount of target mRNA in the sample. thermofisher.com
Table 1: Example of a Thermal Cycling Protocol for AvBD4 RT-qPCR
| Stage | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 min | 1 |
| Denaturation | 95 | 15 s | 40 |
| Annealing/Extension | 60-62 | 1 min | 40 |
| Melt Curve Analysis | 60-95 | - | 1 |
This table presents a generalized thermal cycling protocol. Specific temperatures and times may vary depending on the primers and qPCR instrument used. plos.org
Gene Cloning and Heterologous Expression Systems
Gene cloning is a foundational technique used to isolate and make multiple copies of the AvBD4 gene. bio-rad.com This allows for further downstream applications, including sequencing, mutagenesis studies, and, crucially, the production of recombinant AvBD4 peptide for functional and structural analyses. bio-rad.com The process typically involves inserting the AvBD4 gene into a plasmid vector, which is then introduced into a host organism, commonly a bacterium like Escherichia coli. bio-rad.comcabidigitallibrary.org
Heterologous expression is the process of using one organism to produce a protein from a gene that has been cloned from another organism. bio-rad.com For AvBD4, this is essential for obtaining sufficient quantities of the peptide for biochemical and biophysical characterization, as direct isolation from chicken tissues can be challenging and yield low amounts.
Steps in Cloning and Heterologous Expression of AvBD4:
Amplification of the AvBD4 gene: The coding sequence for the mature AvBD4 peptide is amplified from chicken cDNA using the polymerase chain reaction (PCR). cabidigitallibrary.org
Vector Ligation: The amplified AvBD4 gene is then inserted into an expression vector, such as pET-28a. cabidigitallibrary.org
Transformation: The recombinant plasmid is introduced into a suitable expression host, like E. coli BL21 (DE3). mdpi.com
Induction of Expression: The expression of the AvBD4 peptide is induced, often by adding a chemical inducer like IPTG (isopropyl β-D-1-thiogalactopyranoside). cabidigitallibrary.org
Purification: The expressed recombinant AvBD4 is then purified from the host cell lysate. cabidigitallibrary.org
This approach has been successfully used to produce recombinant AvBD2, a related chicken defensin (B1577277), which was found to be expressed in an insoluble form within the E. coli cells, necessitating purification under denaturing conditions. cabidigitallibrary.org
Biochemical and Biophysical Characterization
Once recombinant AvBD4 is produced, various techniques are employed to purify it and characterize its structural and functional properties.
Peptide Purification Methodologies
The purification of AvBD4 from either natural sources or recombinant expression systems is a critical step for obtaining a homogenous sample for further analysis. A combination of chromatographic techniques is often employed.
Affinity Chromatography: This method can be used as an initial capture step, especially for recombinant peptides that are engineered with an affinity tag (e.g., a polyhistidine-tag). gilson.com The tagged peptide binds specifically to a resin, allowing for its separation from host cell proteins. gilson.com For instance, Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography is commonly used for His-tagged proteins. cabidigitallibrary.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful and widely used technique for the high-resolution purification of peptides. gilson.comnih.gov Peptides are separated based on their hydrophobicity. The sample is loaded onto a C18 column and eluted with an increasing gradient of an organic solvent, such as acetonitrile, in the presence of an ion-pairing agent like trifluoroacetic acid (TFA). mdpi.com This method is effective at separating the target peptide from closely related impurities. gilson.com
Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH. Since AvBD4 is a cationic peptide, cation-exchange chromatography can be employed for its purification. Peptides are bound to a negatively charged resin and then eluted by increasing the salt concentration or changing the pH of the buffer.
Gel Filtration Chromatography (Size-Exclusion Chromatography): This method separates molecules based on their size. cytivalifesciences.com It can be used to remove aggregates or other contaminants with different molecular weights from the purified peptide. cytivalifesciences.com
Mass Spectrometry for Peptide Identification and Post-Translational Modification Analysis
Mass spectrometry (MS) is an indispensable tool for the precise characterization of peptides like AvBD4. It provides information on the molecular weight and amino acid sequence of the peptide.
Key Applications of Mass Spectrometry in AvBD4 Research:
Confirmation of Identity: MS is used to confirm that the purified peptide is indeed AvBD4 by comparing its measured molecular mass to the theoretical mass calculated from its amino acid sequence. nih.govnih.gov
Sequence Verification: Tandem mass spectrometry (MS/MS) can be used to determine the amino acid sequence of the peptide, confirming its identity and integrity. nih.govnih.gov In this technique, the peptide is fragmented in the mass spectrometer, and the masses of the resulting fragments are used to deduce the sequence.
Analysis of Post-Translational Modifications (PTMs): Mass spectrometry is highly sensitive in detecting PTMs, which are chemical modifications to the peptide that occur after its synthesis. nih.gov For defensins, this can include the formation of disulfide bonds, N-terminal pyroglutamination, and C-terminal amidation. nih.gov For example, studies on other avian β-defensins have used MS to identify such modifications. nih.govnih.gov
Table 2: Common Mass Spectrometry Techniques for Peptide Analysis
| Technique | Abbreviation | Ionization Method | Key Application |
| Matrix-Assisted Laser Desorption/Ionization-Time of Flight | MALDI-TOF | Soft ionization | Rapid determination of molecular weight |
| Electrospray Ionization | ESI | Soft ionization | Coupling with liquid chromatography for LC-MS analysis |
| Tandem Mass Spectrometry | MS/MS | - | Peptide sequencing and PTM identification |
Circular Dichroism (CD) Spectroscopy for Structural Conformation Studies
Circular dichroism (CD) spectroscopy is a biophysical technique used to investigate the secondary structure of proteins and peptides in solution. daveadamslab.com It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as the peptide bonds in AvBD4. daveadamslab.com
The resulting CD spectrum provides information about the proportions of different secondary structural elements, including α-helices, β-sheets, and random coils. nih.gov This is crucial for understanding how the structure of AvBD4 relates to its biological function. The accuracy of the structural analysis from CD data is highly dependent on the correct determination of the peptide concentration and the calibration of the instrument. nih.gov
CD spectroscopy can be used to:
Determine the secondary structure of AvBD4 in different solvent conditions.
Investigate conformational changes upon interaction with microbial membranes or other molecules.
Assess the thermal stability of the peptide by monitoring structural changes as a function of temperature.
Cellular and Immunological Assays
Cellular and immunological assays are fundamental to dissecting the molecular mechanisms governing AvBD4 expression and its downstream effects on immune cells.
In vitro cell culture models provide controlled environments to study the direct effects of various stimuli on AvBD4 gene expression. Primary cells, isolated directly from chicken tissues, and immortalized cell lines are both crucial tools.
Chicken Embryo Intestinal Epithelial Cells (CEIECs): The intestinal epithelium is a primary site of host-pathogen interaction, making CEIEPCs a relevant model. plos.org Studies have successfully used CEIEPCs isolated from 15-day-old chicken embryos to investigate AvBD4 expression. plos.org For instance, research has shown that while 1,25-dihydroxyvitamin D3 (1,25D3) alone does not up-regulate AvBD4, its expression is significantly increased when combined with lipopolysaccharide (LPS). plos.orgnih.gov This indicates a synergistic effect and highlights the importance of bacterial stimuli in modulating AvBD4 in intestinal cells. plos.org
Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, which include lymphocytes and monocytes, are critical for systemic immune responses. Researchers isolate these cells from chicken blood to study the immunomodulatory effects of various compounds on defensin expression. nih.gov Studies have demonstrated that treatments with probiotics, such as certain Bacillus strains, can modulate the expression of AvBD genes, including AvBD4, in PBMCs. researchgate.netfrontiersin.org Similarly, the active form of vitamin D3, 1,25D3, has been shown to influence AvBD expression in these cells. plos.orgnih.gov
Macrophage Cell Lines: Chicken macrophage cell lines, such as HD11 and HTC, are extensively used to study innate immune responses. frontiersin.orgusda.gov The HD11 cell line, for example, was used to show that AvBD4 expression is suppressed following infection with Campylobacter jejuni, suggesting a potential immune evasion strategy by the pathogen. nih.gov In contrast, other studies using HTC macrophages and primary monocytes have shown that compounds like butyrate (B1204436) and natural cyclooxygenase-2 inhibitors (e.g., quercetin) can significantly induce AvBD4 gene expression. frontiersin.orgplos.org
Table 1: Examples of In Vitro Cell Models for AvBD4 Research
| Cell Model | Stimulus/Challenge | Key Finding Related to AvBD4 | Reference(s) |
|---|---|---|---|
| Chicken Embryo Intestinal Epithelial Cells (CEIEPCs) | 1,25-dihydroxyvitamin D3 (1,25D3) + Lipopolysaccharide (LPS) | Synergistic up-regulation of AvBD4 mRNA expression. | plos.org, plos.org, nih.gov |
| Chicken Macrophage Cell Line (HD11) | Campylobacter jejuni infection | Expression of AvBD4 was suppressed post-infection. | nih.gov |
| Chicken Macrophage Cell Line (HTC) | Butyrate and Quercetin (B1663063) | Synergistic induction of AvBD4 gene expression. | frontiersin.org |
| Chicken Peripheral Blood Mononuclear Cells (PBMCs) | Probiotic Bacillus strains | Modulation of AvBD gene expression. | researchgate.net, frontiersin.org |
Immunohistochemistry (IHC) and Immunocytochemistry (ICC) are vital techniques for visualizing the physical location of the AvBD4 protein within tissues and cells, respectively. nih.govnih.gov
Immunohistochemistry (IHC): IHC allows researchers to identify the specific cell types expressing AvBD4 in tissue sections. For example, IHC has been used to detect AvBD4 protein in the chicken vagina. bioscientifica.com This method typically involves fixing tissue slices, incubating them with a primary antibody specific to AvBD4, and then using a secondary antibody conjugated to an enzyme or fluorophore for visualization. nih.gov This has been essential in mapping the distribution of defensins in various organs, including the gut. scispace.com
Immunocytochemistry (ICC): ICC is applied to cultured cells to observe the subcellular localization of proteins. While direct ICC studies on AvBD4 are not widely detailed, the methodology is well-established for other avian defensins. For instance, in studies of AvBD8, ICC was used to confirm that the defensin activates signaling pathways by visualizing the location of phosphorylated signaling molecules like ERK1/2 and p38 within stimulated macrophage cells. nih.gov This same technique can be applied to track the localization of AvBD4 or its effect on other proteins within the cell.
Western blotting is a cornerstone technique for detecting and quantifying protein expression and analyzing cell signaling events. bu.edu
Protein Expression: This method is used to confirm the expression of AvBD4 protein in cell or tissue lysates. It can validate the results of gene expression studies (like RT-qPCR) by showing that an increase in mRNA is followed by an increase in protein levels. nih.govthermofisher.com The technique was used, for example, to confirm the successful expression and purification of recombinant AvBD8, a method applicable to AvBD4. nih.gov
Signaling Pathway Analysis: A critical application of Western blotting in defensin research is to dissect the intracellular signaling pathways that are activated by these peptides. Research on other chicken defensins has shown that they can act as immunomodulators by activating pathways like the mitogen-activated protein kinase (MAPK) cascade. nih.gov Using antibodies that specifically recognize the phosphorylated (activated) forms of signaling proteins, researchers can track the activation of molecules such as p38 and extracellular regulated kinases (ERK1/2) in cells after stimulation with a defensin. nih.gov This provides direct evidence of the defensin's role in cell activation and immune modulation.
Flow cytometry is a powerful technology used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. nih.gov
Cellular Responses: In the context of AvBD4 research, flow cytometry is used to analyze the complex cellular immune responses following treatments that modulate defensin expression. frontiersin.org For example, after treating PBMCs with probiotics that alter AvBD expression, flow cytometry can quantify changes in the proportions of different T-cell populations (e.g., CD4+ helper T cells, CD8+ cytotoxic T cells) and their activation status by staining for surface markers like CD25 and CD28. frontiersin.orgau.dk This allows for a detailed characterization of the cellular immune status. nih.gov
Membrane Permeabilization: A primary function of defensins is their antimicrobial activity, which often involves disrupting microbial cell membranes. Flow cytometry can be adapted to measure membrane permeabilization. By using fluorescent dyes that are excluded by cells with intact membranes (like propidium (B1200493) iodide) or dyes that change fluorescence based on membrane potential, researchers can assess the ability of AvBD4 to compromise the integrity of bacterial or host cell membranes in real-time.
Since defensins can modulate immune responses, it is crucial to measure the production of other immune signaling molecules, such as cytokines and chemokines.
Gene Expression Analysis (RT-qPCR): Quantitative real-time PCR is frequently used to measure the mRNA levels of various cytokines and chemokines in cells or tissues where AvBD4 expression is being studied. For example, studies have analyzed the expression of proinflammatory cytokines like IL-1β and IL-6 alongside AvBD4 in response to TLR ligands or other stimuli. frontiersin.orgsemanticscholar.org This helps to build a comprehensive picture of the immune response being mounted.
Protein Quantification (Multiplex Assays): To measure the actual secreted proteins, researchers use immunoassays. Modern multiplex assays, such as the MILLIPLEX® Chicken Cytokine/Chemokine Panel using Luminex xMAP® technology, are highly efficient. These bead-based assays allow for the simultaneous quantification of numerous cytokines and chemokines from a single small sample of cell culture supernatant, plasma, or serum. evetechnologies.com This provides a broad profile of the inflammatory and immunomodulatory environment.
Table 2: Analytes Measurable by a Commercial Chicken Cytokine/Chemokine Multiplex Panel
| Analyte Category | Specific Molecules | Reference(s) |
|---|---|---|
| Interferons | IFNα, IFNγ | , |
| Interleukins | IL-2, IL-6, IL-10, IL-16, IL-21 | , |
| Chemokines | MIP-1β, MIP-3α, RANTES | , |
| Growth Factors | M-CSF, VEGF | , |
Flow Cytometry for Cellular Responses and Membrane Permeabilization
In Vivo Model Systems
In vivo models, primarily using chickens themselves, are indispensable for validating the findings from in vitro studies and understanding the role of AvBD4 in the complex environment of a living organism. usda.gov These studies investigate the expression of AvBD4 in response to developmental changes, infection, and dietary modulation.
Developmental Expression: Research has shown that AvBD4 expression is developmentally regulated. In the intestine of young chicks, AvBD4 mRNA expression was found to be highest within the first week after hatching and declined thereafter, suggesting a role in providing early innate protection. uu.nl
Infection Models: The response of AvBD4 to pathogens is a key area of investigation. In vivo challenge studies have shown that AvBD4 expression is significantly increased in the cecal tonsils of chickens following infection with Salmonella Typhimurium. umass.edu In contrast, infection with Campylobacter jejuni led to a dynamic response where most avian host defense peptides, likely including AvBD4, were significantly up-regulated at 3 days post-infection but then decreased dramatically. nih.gov In a necrotic enteritis model, infection with Clostridium perfringens also led to higher expression of AvBD4 in the ileum. researchgate.net
Immune and Dietary Modulation: The expression of AvBD4 can be modulated by host factors and diet. In one model, in vivo overexpression of the cytokine IL-17 did not significantly increase AvBD4 expression in chickens subsequently infected with C. perfringens, although it did upregulate other defensins. researchgate.net Dietary supplementation with 0.1% butyrate, however, was shown to significantly increase HDP gene expression, including β-defensins, in the intestinal tract and reduce the bacterial load of Salmonella enteritidis. plos.org
Table 3: Findings from In Vivo Models Investigating Chicken AvBD4
| In Vivo Model / Condition | Tissue Analyzed | Key Finding Related to AvBD4 | Reference(s) |
|---|---|---|---|
| Post-Hatch Development | Intestine | mRNA expression is maximal within the first week post-hatch. | uu.nl |
| Salmonella Typhimurium Infection | Cecal Tonsils | Significantly increased expression of AvBD4. | umass.edu |
| Clostridium perfringens Infection | Ileum | Significantly higher expression of AvBD4. | researchgate.net |
| Dietary Butyrate Supplementation | Intestinal Tract | Increased expression of β-defensin genes. | plos.org |
| Campylobacter jejuni Infection | Immune Tissues | Dynamic regulation, with significant up-regulation at 3 days post-infection. | nih.gov |
Controlled Infection Models in Chickens
Controlled infection models are indispensable tools for studying the expression and function of AvBD4 in response to specific pathogens. These models allow researchers to mimic natural infections under laboratory conditions, providing insights into the innate immune response of chickens.
Studies have demonstrated the modulation of AvBD4 expression in various infection models. For instance, infection with Salmonella species has been shown to upregulate the expression of AvBD4 in the cecal tonsils and liver of chickens. cambridge.orgasm.org In one study, Salmonella Typhimurium challenge led to increased expression of AvBD1, AvBD2, AvBD4, and AvBD6. cambridge.org Another model involving co-infection with Eimeria maxima and Clostridium perfringens, which induces necrotic enteritis, also resulted in significantly higher transcript levels of AvBD4 in the small intestine of infected broiler chickens. researchgate.netnih.gov These findings suggest that AvBD4 is an important component of the chicken's innate defense against both bacterial and parasitic infections.
Furthermore, vaccination with Marek's disease (MD) vaccine has been observed to increase the expression levels of AvBD4 in the kidneys of 3-day-old chicks, indicating that even attenuated viruses can stimulate an AvBD4 response. researchgate.net
Table 1: AvBD4 Expression in Controlled Infection Models
| Pathogen/Stimulus | Chicken Line/Age | Tissue | AvBD4 Expression Change | Reference(s) |
|---|---|---|---|---|
| Salmonella Typhimurium | Broiler Chicks | Cecal Tonsils | Upregulated | cambridge.orgasm.org |
| Salmonella Enteritidis | Chickens | Liver | Upregulated | asm.org |
| Clostridium perfringens | Broiler Chickens | Ileum | Significantly Higher | researchgate.netnih.gov |
| Marek's Disease Vaccine | 3-day-old Chicks | Kidneys | Higher | researchgate.net |
Dietary Intervention Studies to Modulate AvBD4 Expression
Dietary interventions are being explored as a means to modulate the expression of antimicrobial peptides like AvBD4, potentially enhancing the chicken's resistance to disease. These studies involve supplementing the diet with various compounds and observing the subsequent effects on gene expression.
Probiotics have been investigated for their immunomodulatory effects. However, the results regarding AvBD4 expression have been complex. In one study, while Salmonella infection alone upregulated AvBD4, prior administration of probiotics seemed to decrease the expression of this peptide in response to the challenge. cambridge.org The authors suggested this might be due to a lower bacterial load in the probiotic-treated group. cambridge.org Conversely, another study noted that Campylobacter LPS exposure downregulated AvBD4 expression in probiotic-fed chicks. dntb.gov.ua
Other dietary components have also been studied. Supplementation with glutamine in the diet of broilers infected with Salmonella Enteritidis was found to downregulate the expression of certain beta-defensins, though AvBD4 was noted in other studies to have a very obvious effect on Salmonellosis resistance. mdpi.com The inclusion of a high-flavonoid corn variety in the diet of broilers challenged with necrotic enteritis showed beneficial effects on performance and reduced intestinal lesions, suggesting a potential modulation of the immune response, which could involve defensins. researchgate.net Similarly, supplementation with baicalein, a flavonoid from Scutellaria baicalensis, under heat stress conditions, was associated with significantly lower expression of AvBD4, possibly as an adaptive response. frontiersin.org
Table 2: Effect of Dietary Interventions on AvBD4 Expression
| Dietary Intervention | Condition | AvBD4 Expression Change | Reference(s) |
|---|---|---|---|
| Probiotics | Salmonella Challenge | Decreased (post-challenge) | cambridge.org |
| Probiotics | Campylobacter LPS Exposure | Downregulated | dntb.gov.ua |
| Glutamine | Salmonella Infection | Noted for resistance effects | mdpi.com |
| Baicalein (Flavonoid) | Heat Stress | Significantly Lower | frontiersin.org |
Computational and Bioinformatics Approaches
Computational and bioinformatics approaches have become essential for analyzing the vast amount of genomic and proteomic data related to AvBD4. These methods facilitate comparative studies, evolutionary analysis, and the mapping of genomic organization.
Comparative Sequence Analysis and Homology Modeling
Comparative sequence analysis of avian β-defensins, including AvBD4, reveals conserved structural features and regions of variability. Across different avian species, the characteristic six-cysteine motif is highly conserved, which is crucial for the peptide's three-dimensional structure and function. researchgate.netnih.gov However, the amino acid residues outside of this motif show considerable diversity, which may account for the varying antimicrobial spectra of different defensins. researchgate.net For example, alignment of chicken and zebra finch β-defensins shows conservation at the cysteine positions but divergence elsewhere. researchgate.net
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity to a protein with a known structure. This method has been applied to AvBD4 and other avian defensins to understand structure-activity relationships. nih.gov These models help to predict which structural characteristics, such as cationicity and hydrophobicity, are important for antimicrobial activity. nih.gov For AvBD4, a balance between a net positive charge and a certain level of hydrophobicity is suggested to be key for its potent bactericidal activity. nih.gov
Phylogenetic Tree Construction and Evolutionary Rate Analysis
Phylogenetic analysis is used to understand the evolutionary relationships between genes and species. Phylogenetic trees constructed for avian β-defensins show that most of these genes, including the lineage leading to AvBD4, likely evolved before the divergence of different bird species, as they form gene-specific clusters. mdpi.com This suggests an ancient origin for this arm of the avian innate immune system. mdpi.com More detailed analyses have even suggested that the domains of some avian defensins have common ancestors with reptilian defensins. nih.gov
Evolutionary rate analysis indicates that avian β-defensin genes are generally under negative or purifying selection, which acts to preserve their function. nih.gov However, there are instances of episodic diversifying or positive selection acting on specific amino acid sites, which can lead to the evolution of new functions or specificities. nih.govuu.nl The evolution of some AvBD genes, including AvBD4, has been significantly associated with specific ecological factors and life-history traits, suggesting that the environment and lifestyle of a species can drive the evolution of its immune defenses. nih.gov
Genomic Organization Mapping
Mapping the genomic organization of the avian β-defensin gene cluster has provided significant insights into its structure and evolution. In chickens, at least 14 β-defensin genes, including AvBD4, are located within a single, dense cluster on chromosome 3, specifically in the 3q3.5–q3.7 region. nih.gov This cluster is flanked by the CTSB and TRAM2 genes. nih.gov
The typical structure of a chicken β-defensin gene, including AvBD4, consists of four exons and three introns. nih.govresearchgate.net The first exon generally encodes the 5' untranslated region (UTR), the second exon encodes the signal peptide, the third exon encodes the pro-piece and the majority of the mature peptide, and the fourth exon encodes the C-terminal end of the mature peptide and the 3' UTR. researchgate.net This conserved gene structure is a hallmark of the avian β-defensin family. The close proximity of these genes in a single cluster suggests that they arose through gene duplication events. uu.nl
Future Research Directions and Potential Translational Applications
Comprehensive Understanding of AvBD4 Signaling Networks in Host Defense
The signaling pathways initiated by AvBD4 upon encountering a pathogen are complex and not fully elucidated. While it is known that Toll-like receptors (TLRs) are involved in recognizing pathogen-associated molecular patterns and triggering defensin (B1577277) expression, the specific downstream cascades activated by AvBD4 require further investigation. tandfonline.comnih.gov Future research should aim to map the intricate signaling networks that AvBD4 participates in during host defense. This includes identifying the receptors it interacts with on host cells and the subsequent intracellular signaling events that lead to an effective immune response. Unraveling these networks will provide a more complete picture of how AvBD4 contributes to the bird's defense mechanisms and may reveal new targets for therapeutic intervention.
Development of AvBD4-Derived Peptide Analogs for Enhanced Antimicrobial Potency in Animal Husbandry
The therapeutic application of native AvBD4 can be limited by factors such as production cost and potential toxicity. researchgate.net A promising area of research is the design and synthesis of short antimicrobial peptides derived from the functional domains of AvBD4. nih.gov Studies have already shown that truncating AvBD4 and substituting specific amino acids can lead to derivatives with increased antimicrobial activity and reduced hemolytic effects. researchgate.netnih.gov For instance, substituting cysteine with isoleucine in a truncated peptide has been shown to enhance its antimicrobial potency. nih.gov Future work should continue to explore these structure-activity relationships to develop novel peptide analogs with superior antimicrobial efficacy against a broad spectrum of poultry pathogens. researchgate.netnih.gov These engineered peptides could serve as valuable alternatives to conventional antibiotics in animal husbandry.
Integration of Multi-Omics Approaches (Transcriptomics, Proteomics, Metabolomics) to AvBD4 Research
A holistic understanding of AvBD4's role in avian health requires the integration of multiple "omics" technologies. escholarship.orgnih.gov Transcriptomics can reveal the patterns of AvBD4 gene expression in different tissues and under various conditions, such as infection or dietary interventions. nih.govresearchgate.net Proteomics can identify the actual AvBD4 protein and its post-translational modifications, which can affect its activity. Metabolomics can shed light on the metabolic changes in the host and the microbiome in response to AvBD4 activity. mdpi.com By combining these approaches, researchers can build a comprehensive model of AvBD4's function, from gene to protein to metabolic impact. This integrated "multi-omics" approach will be instrumental in identifying biomarkers for disease resistance and developing novel strategies for improving poultry health and productivity. escholarship.orgfrontiersin.org
Q & A
Q. How can single-cell RNA sequencing (scRNA-seq) refine AvBD4’s cell-type-specific expression in heterogeneous tissues?
- Methodology : Dissociate tissues (e.g., intestine) into single cells, capture transcripts via 10x Genomics, and cluster cells using Seurat. Identify AvBD4-expressing clusters (e.g., Paneth cells) via differential expression analysis. Validate with in situ hybridization or immunofluorescence. Compare with bulk RNA-seq to quantify detection sensitivity .
Guidelines for Data Presentation
- Tables : Include raw ΔCT values, normalized expression ratios, and statistical outputs (e.g., p-values, confidence intervals).
- Figures : Use line graphs for time-course data and heatmaps for tissue-specific expression. Annotate with error bars (SEM) and significance symbols (, , ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
